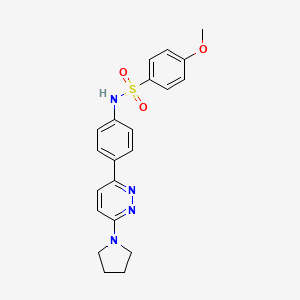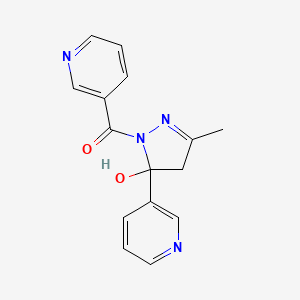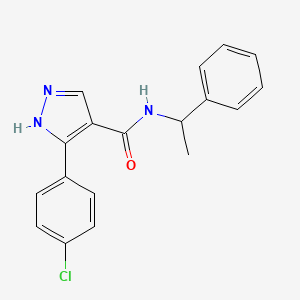![molecular formula C13H14BrN3O4S B11263218 ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11263218.png)
ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo-substituted phenyl group, a sulfamoyl group, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromo-substituted phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromo-substituted phenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted phenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Removal of the bromo group, leading to a dehalogenated product.
Substitution: Formation of new C-N or C-S bonds.
科学的研究の応用
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Ethyl 3-[(4-chloro-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 3-[(4-fluoro-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
特性
分子式 |
C13H14BrN3O4S |
|---|---|
分子量 |
388.24 g/mol |
IUPAC名 |
ethyl 5-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-7-12(16-15-11)22(19,20)17-9-4-5-10(14)8(2)6-9/h4-7,17H,3H2,1-2H3,(H,15,16) |
InChIキー |
CLVHMUXZVHXBNX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromo-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263146.png)
![N-(2,5-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263152.png)

![N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263176.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11263180.png)

![N-cyclopentyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11263186.png)
![2-((6-Isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11263198.png)
![2,6-difluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263202.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11263206.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11263230.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263239.png)

![1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11263250.png)
